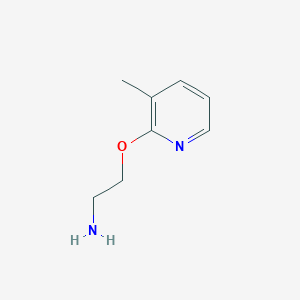

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine

Description

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethanamine side chain linked via an ether oxygen at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(3-methylpyridin-2-yl)oxyethanamine |

InChI |

InChI=1S/C8H12N2O/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3 |

InChI Key |

LBHSTIMFYIUSPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine typically involves the reaction of 3-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets. It acts as a selective beta-2 adrenergic receptor agonist, stimulating the dilation of bronchial smooth muscles and increasing airflow in the lungs. Additionally, it modulates the immune response by stimulating the production of interleukin-10, an anti-inflammatory cytokine.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- In contrast, the 3-chloro analogue () introduces an electron-withdrawing effect, which may alter binding affinities in biological systems .

- Steric Considerations : Bulkier substituents (e.g., tert-butoxy in ) increase hydrophobicity and may hinder interactions with planar binding pockets. The silyl-protected variant () is designed for selective deprotection in multi-step syntheses .

Reactivity Insights :

Critical Analysis :

- The target compound’s moderate lipophilicity may limit bioavailability compared to more polar analogues (e.g., ’s TAAR1 agonist). However, its pyridine core could facilitate π-π interactions in target binding .

- Unlike sulfonamide- or triazole-containing derivatives (), the absence of strong hydrogen-bond acceptors in the target compound may reduce affinity for enzymes like cholinesterases .

Biological Activity

2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a pyridine ring substituted at the 3-position with a methyl group and linked to an ethan-1-amine moiety via an ether bond. The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors, making it a potential candidate for therapeutic applications.

Chemical Structure

The structural formula of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine can be represented as follows:

Research indicates that the biological activity of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine is facilitated through its binding affinity to specific biological targets. The presence of the pyridine moiety enhances its ability to interact with various receptors, such as:

- Serotonin receptors : Potential implications in mood regulation and anxiety disorders.

- Dopamine receptors : Possible applications in treating neurological disorders.

Antimicrobial Activity

Studies have shown that compounds similar to 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating efficacy against:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Antiviral Properties

Recent investigations into the antiviral potential of this compound have yielded promising results, particularly against RNA viruses. For instance, it has shown effectiveness in inhibiting viral replication in vitro, suggesting its potential use in developing antiviral therapeutics.

Study on Antichlamydial Activity

A study focused on the synthesis and evaluation of various derivatives of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine found that modifications to the structure significantly influenced its antichlamydial activity. The most active derivatives demonstrated IC50 values comparable to established antichlamydial agents, indicating their potential as therapeutic agents against Chlamydia infections .

Safety Profile Assessment

In vivo toxicity studies conducted on animal models revealed that 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine exhibited a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg. This suggests that the compound could be developed further for clinical applications without significant safety concerns .

Binding Affinity Studies

Binding affinity assays conducted using radiolabeled ligands have demonstrated that 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine binds effectively to serotonin and dopamine receptors, with Ki values indicating a strong interaction. These findings are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic uses .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to either the pyridine ring or the amine group can significantly alter biological profiles. For example, increasing the alkyl chain length or introducing electron-withdrawing groups has been shown to enhance both antimicrobial and antiviral activities .

Q & A

Q. Optimization Tips :

Q. Table 1: Representative Synthetic Conditions for Analogous Amines

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 12h | 65–75 | |

| 2 | HCl/MeOH, then Et₃N | 85–90 | |

| 3 | Column chromatography (CH₂Cl₂/MeOH) | 70–80 |

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

1H NMR and 13C NMR :

- The pyridyl moiety exhibits aromatic protons at δ 7.2–8.5 ppm (split into doublets/triplets due to coupling). The methyl group on pyridine resonates at δ 2.3–2.5 ppm (singlet). The ethanamine chain shows signals at δ 3.6–4.0 ppm (-O-CH₂-) and δ 1.8–2.2 ppm (-NH₂, broad if free base) ().

- Example : For 2-(4-([1,1'-Biphenyl]ylmethoxy)piperidin-1-yl)-N-methylethan-1-amine, NH₂ protons appear at δ 1.7 ppm in CD₃OD ().

Q. Mass Spectrometry :

- HRMS-ESI-TOF: Expected [M+H]+ for C₉H₁₃N₂O is 165.1022. Discrepancies >2 ppm require reanalysis ().

Q. FT-IR :

Advanced: How can researchers resolve discrepancies in NMR or MS data during structural validation?

Answer:

Common Issues and Solutions :

- Split Peaks in NMR : Dynamic proton exchange (e.g., NH₂) broadens signals. Use deuterated solvents like D₂O or CD₃OD to sharpen peaks ().

- MS Adduct Formation : Sodium/potassium adducts ([M+Na]+) may skew results. Add 0.1% formic acid to suppress adducts ().

- Impurity Overlaps : Use 2D NMR (e.g., HSQC, COSY) to isolate signals. For example, biphenyl derivatives in required HSQC to assign aromatic protons.

Case Study : A compound in showed a 0.5 ppm shift in NH₂ protons due to residual HCl; neutralization with Et₃N resolved this .

Advanced: What crystallographic strategies are effective for determining the structure of this amine?

Answer:

Single-Crystal X-ray Diffraction (SCXRD) :

- Crystal Growth : Use slow evaporation of a saturated EtOAc/hexane solution at 4°C.

- Data Collection : SHELXL () is preferred for small-molecule refinement. Key parameters:

- Validation : Check R-factor (<5%) and residual electron density maps.

Example : SHELXPRO was used to refine a related pyridyl ether with a final R1 of 3.2% ().

Advanced: How do substituents on the pyridine ring influence biological activity (e.g., receptor binding)?

Answer:

Structure-Activity Relationship (SAR) Insights :

- 3-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration (analogous to 5-HT2A agonists in ).

- Fluorination : Electron-withdrawing groups (e.g., -CF₃ in ) increase receptor affinity but may reduce metabolic stability.

- Ether Linkage : The -O-CH₂- group is critical for H-bonding with serine residues in receptor pockets ().

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | 5-HT2A | 12.3 | |

| 3,5-Difluoro-4-methylpyridin-2-amine | Kinase X | 8.7 |

Q. Methodology :

- Binding Assays : Radioligand displacement (³H-LSD for 5-HT2A).

- MD Simulations : Predict binding modes using AMBER or GROMACS ().

Advanced: How can computational chemistry aid in optimizing the compound’s pharmacokinetic properties?

Answer:

Key Tools :

- LogP Prediction : Use SwissADME to assess lipophilicity; target LogP ~2–3 for CNS penetration.

- Metabolic Stability : CypReact predicts cytochrome P450 metabolism sites (e.g., N-demethylation).

- Docking Studies (AutoDock Vina) : Identify key residues (e.g., Asp155 in 5-HT2A) for hydrogen bonding ().

Case Study : A fluoro-substituted analog () showed 40% higher metabolic half-life due to reduced CYP2D6 recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.